molecular formula C18H20N2O3 B6956886 N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B6956886
M. Wt: 312.4 g/mol
InChI Key: SGLWLZUWIVRNQR-UHFFFAOYSA-N
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Description

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a benzofuran moiety

Properties

IUPAC Name

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-6-13-15(12(5)20-23-13)19-18(21)17-11(4)14-9(2)7-8-10(3)16(14)22-17/h7-8H,6H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLWLZUWIVRNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C)NC(=O)C2=C(C3=C(C=CC(=C3O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the benzofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)benzamide
  • N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-2,3-dihydro-1H-indene-4-carboxamide

Uniqueness

N-(5-ethyl-3-methyl-1,2-oxazol-4-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of an oxazole ring and a benzofuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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